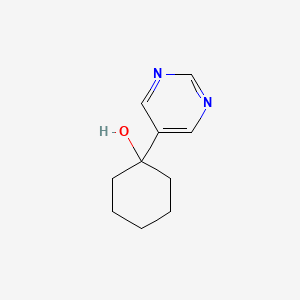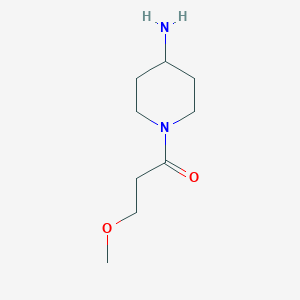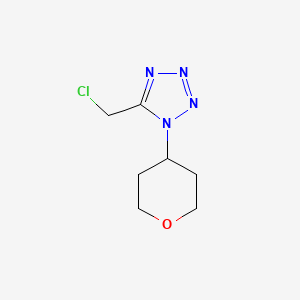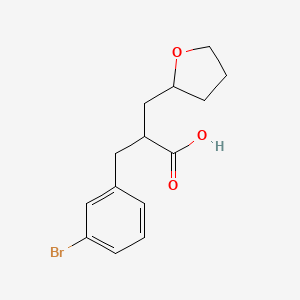
3-cyano-6-(3-amino-4-méthyl-1H-pyrazol-1-yl)pyridine
Vue d'ensemble
Description
6-(3-amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C10H9N5 and its molecular weight is 199.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3-amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche anticancéreuse
Ce composé s'est avéré prometteur dans le domaine de la recherche anticancéreuse. Son motif structurel, qui comprend à la fois des cycles pyridine et pyrazole, se retrouve souvent dans les molécules présentant une activité biologique significative. Le cycle pyrazole, en particulier, est une caractéristique commune des composés ayant des propriétés anticancéreuses . Les chercheurs explorent les dérivés de ce composé pour leur potentiel à inhiber la croissance et la prolifération des cellules cancéreuses.
Activité antimicrobienne
La présence du cycle pyrazole dans ce composé suggère une activité antimicrobienne potentielle. Les dérivés du pyrazole ont été rapportés pour présenter un large spectre d'activités biologiques, y compris des effets antibactériens, antifongiques et antiviraux . Cela les rend précieux pour le développement de nouveaux agents antimicrobiens, en particulier face à la résistance croissante aux antibiotiques.
Applications anti-inflammatoires
Les composés contenant le fragment pyrazole ont été associés à des propriétés anti-inflammatoires. Ils peuvent servir de cadres pour le développement de nouveaux médicaments ciblant les voies inflammatoires. Cela est particulièrement pertinent dans la conception d'inhibiteurs sélectifs pour les enzymes ou les récepteurs impliqués dans l'inflammation, tels que les enzymes COX et la p38MAPK .
Inhibition enzymatique
Les caractéristiques structurelles de la 3-cyano-6-(3-amino-4-méthyl-1H-pyrazol-1-yl)pyridine en font un candidat pour des études d'inhibition enzymatique. Les aminopyrazoles, par exemple, ont été étudiés en tant que ligands pour diverses enzymes, qui sont cruciales pour les infections bactériennes et virales . Cette application est essentielle dans la recherche de nouveaux agents thérapeutiques.
Chimie agricole
Dans le domaine de l'agrochimie, de tels composés sont explorés pour leur utilisation potentielle comme pesticides ou régulateurs de croissance des plantes. Le noyau pyrazole est particulièrement intéressant pour le développement de nouveaux produits agrochimiques en raison de sa stabilité et de sa bioactivité .
Science des matériaux
Les cycles pyrazole et pyridine présents dans ce composé peuvent être utilisés en science des matériaux, en particulier dans la synthèse de matériaux organiques possédant des propriétés électroniques ou photoniques spécifiques. Ces composés hétérocycliques peuvent être utilisés dans le développement de colorants, de pigments et d'autres matériaux qui nécessitent des molécules organiques stables ayant des caractéristiques électroniques spécifiques .
Mécanisme D'action
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing a broad range of biological activities .
Mode of Action
Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been known to induce various cellular responses .
Action Environment
The environment can play a significant role in the action of similar compounds .
Propriétés
IUPAC Name |
6-(3-amino-4-methylpyrazol-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-7-6-15(14-10(7)12)9-3-2-8(4-11)5-13-9/h2-3,5-6H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMSFDUVCGFXHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B1528642.png)
![1-[4-(Propan-2-yl)cyclohexyl]piperazine](/img/structure/B1528643.png)





![{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine](/img/structure/B1528650.png)

![(2-Methoxyethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1528653.png)
